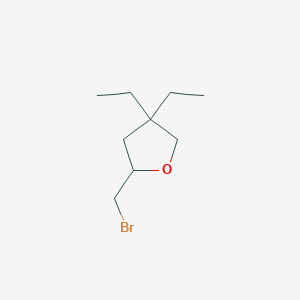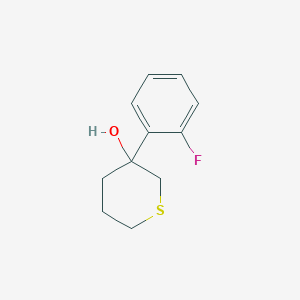
3-(2-Fluorophenyl)thian-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)thian-3-ol is a chemical compound with the molecular formula C₁₁H₁₃FOS It is characterized by the presence of a fluorophenyl group attached to a thian-3-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)thian-3-ol typically involves the reaction of 2-fluorobenzaldehyde with thiol-containing compounds under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the thian-3-ol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)thian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)thian-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thian-3-ol structure may also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)thian-3-ol
- 3-(2-Bromophenyl)thian-3-ol
- 3-(2-Methylphenyl)thian-3-ol
Uniqueness
3-(2-Fluorophenyl)thian-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its chloro, bromo, and methyl analogs.
Propiedades
Fórmula molecular |
C11H13FOS |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)thian-3-ol |
InChI |
InChI=1S/C11H13FOS/c12-10-5-2-1-4-9(10)11(13)6-3-7-14-8-11/h1-2,4-5,13H,3,6-8H2 |
Clave InChI |
ZKTMYNIIKDWNBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CSC1)(C2=CC=CC=C2F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






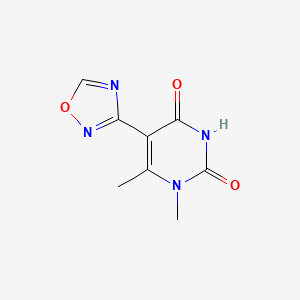
![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)

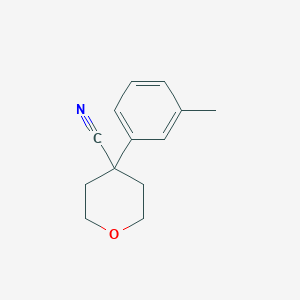
![2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]butan-2-ol](/img/structure/B13218285.png)
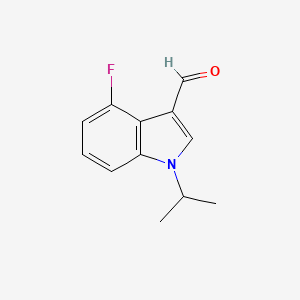
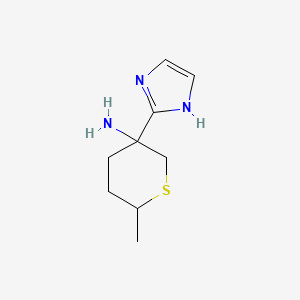
![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)
